molecular formula C4H10N2 B167176 Piperazine-2,2,3,3,5,5,6,6-D8 CAS No. 134628-42-5

Piperazine-2,2,3,3,5,5,6,6-D8

Cat. No.: B167176
CAS No.: 134628-42-5
M. Wt: 94.18 g/mol
InChI Key: GLUUGHFHXGJENI-SVYQBANQSA-N
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Description

Piperazine-2,2,3,3,5,5,6,6-D8 is a deuterated derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The deuterium atoms replace the hydrogen atoms at the 2, 3, 5, and 6 positions, resulting in a compound with the molecular formula C4D8H2N2. This isotopically labeled compound is primarily used in nuclear magnetic resonance (NMR) spectroscopy as a standard due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperazine-2,2,3,3,5,5,6,6-D8 typically involves the deuteration of piperazine. This can be achieved by using deuterated reagents or deuterating agents to replace the hydrogen atoms with deuterium. One common method involves the reaction of piperazine with deuterated water (D2O) under specific conditions to achieve the desired deuteration .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the isotopic purity and yield of the final product. The compound is then purified and packaged for use in various applications .

Chemical Reactions Analysis

Types of Reactions: Piperazine-2,2,3,3,5,5,6,6-D8 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine N-oxide, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

Piperazine-2,2,3,3,5,5,6,6-D8 is widely used in scientific research due to its unique properties:

    Chemistry: It serves as an internal standard in NMR spectroscopy for the quantification of piperazine and its derivatives.

    Biology: The compound is used in studies involving isotopic labeling to trace metabolic pathways and interactions.

    Medicine: Research involving drug metabolism and pharmacokinetics often utilizes deuterated compounds like this compound to study the behavior of drugs in the body.

    Industry: It is used in the development and quality control of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Uniqueness: Piperazine-2,2,3,3,5,5,6,6-D8 is unique due to its specific isotopic labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms enhances the compound’s stability and allows for precise quantification and analysis in various research applications .

Properties

IUPAC Name

2,2,3,3,5,5,6,6-octadeuteriopiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c1-2-6-4-3-5-1/h5-6H,1-4H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUUGHFHXGJENI-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(NC(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583727
Record name (2,2,3,3,5,5,6,6-~2~H_8_)Piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134628-42-5
Record name (2,2,3,3,5,5,6,6-~2~H_8_)Piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperazine-2,2,3,3,5,5,6,6-D8
Reactant of Route 2
Reactant of Route 2
Piperazine-2,2,3,3,5,5,6,6-D8
Reactant of Route 3
Piperazine-2,2,3,3,5,5,6,6-D8
Reactant of Route 4
Piperazine-2,2,3,3,5,5,6,6-D8
Reactant of Route 5
Piperazine-2,2,3,3,5,5,6,6-D8
Reactant of Route 6
Piperazine-2,2,3,3,5,5,6,6-D8

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